molecular formula C12H36O7Si8 B14717334 CID 78061997

CID 78061997

Cat. No.: B14717334
M. Wt: 517.09 g/mol
InChI Key: HPVUTBAVPCHJJJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Properties

Molecular Formula

C12H36O7Si8

Molecular Weight

517.09 g/mol

InChI

InChI=1S/C12H36O7Si8/c1-20(14-22(3)16-24(5)18-26(7,8)9)13-21(2)15-23(4)17-25(6)19-27(10,11)12/h1-12H3

InChI Key

HPVUTBAVPCHJJJ-UHFFFAOYSA-N

Canonical SMILES

C[Si](O[Si](C)O[Si](C)O[Si](C)O[Si](C)(C)C)O[Si](C)O[Si](C)O[Si](C)(C)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of CID 78061997 involves a series of chemical reactions that require specific reagents and conditions. The exact synthetic route can vary, but typically involves the following steps:

    Initial Reactants: The synthesis begins with the selection of appropriate starting materials, which are chosen based on the desired chemical structure of the final product.

    Reaction Conditions: The reactions are carried out under controlled conditions, such as specific temperatures, pressures, and pH levels, to ensure the desired chemical transformations occur.

    Purification: After the reactions are complete, the product is purified using techniques such as crystallization, distillation, or chromatography to remove any impurities.

Industrial Production Methods

In an industrial setting, the production of this compound is scaled up to meet demand. This involves optimizing the synthetic route to maximize yield and minimize costs. Industrial production methods may include:

    Batch Processing: The reactions are carried out in large reactors, with careful monitoring of reaction conditions to ensure consistency.

    Continuous Processing: In some cases, continuous processing methods are used, where reactants are continuously fed into the reactor, and products are continuously removed.

Chemical Reactions Analysis

Types of Reactions

CID 78061997 can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

The reactions involving this compound typically require specific reagents and conditions:

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in an alcoholic solvent.

    Substitution: Halogenating agents such as chlorine or bromine.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example:

    Oxidation: The product may be a carboxylic acid or ketone.

    Reduction: The product may be an alcohol or amine.

    Substitution: The product may be a halogenated derivative of the original compound.

Scientific Research Applications

CID 78061997 has a wide range of applications in scientific research, including:

    Chemistry: Used as a reagent in various chemical reactions and as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity, including its effects on cellular processes and its potential as a therapeutic agent.

    Medicine: Investigated for its potential use in the treatment of various diseases, including its role as an enzyme inhibitor or receptor agonist.

    Industry: Used in the production of specialty chemicals and materials, including polymers and coatings.

Mechanism of Action

The mechanism of action of CID 78061997 involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

    Binding to Enzymes: Inhibiting or activating enzymes involved in key biochemical pathways.

    Interacting with Receptors: Modulating the activity of receptors on the surface of cells, leading to changes in cellular signaling.

    Altering Gene Expression: Affecting the expression of genes involved in various cellular processes.

Comparison with Similar Compounds

Comparison with Similar Compounds

The evidence highlights methodologies for comparing structurally or functionally analogous compounds. Below is a comparative analysis using principles derived from the available

Table 1: Structural and Functional Comparison

Property CID 78061997 (Hypothetical) Betulin (CID 72326) Oscillatoxin D (CID 101283546)
Molecular Backbone Undefined (assumed steroid/terpene) Pentacyclic triterpene Macrocyclic polyketide
Functional Groups Not specified Hydroxyl, alkene Lactone, conjugated double bonds
Biological Role Potential inhibitor/substrate Inhibitor of bile acid transporters Cytotoxic agent
Solubility N/A Low (log P ~8.2) Moderate (polarity-dependent)
Synthetic Complexity N/A High (natural product derivative) Extremely high (macrocyclic synthesis)

Key Findings:

Betulin Analogs (CID 72326) : Betulin and its derivatives (e.g., betulinic acid, CID 64971) exhibit substrate specificity for bile acid transporters, as shown in . Their pentacyclic structure allows hydrophobic interactions with membrane proteins, contrasting with this compound’s undefined backbone.

Oscillatoxin Derivatives (CID 101283546) : These macrocyclic polyketides () demonstrate cytotoxic activity, likely due to lactone rings and conjugated systems. This compound may share macrocyclic features but lacks confirmed bioactivity data.

Synthetic Inhibitors (e.g., BSP, CID 5345) : Sulfonated dyes like bromosulfophthalein (BSP) inhibit hepatic transporters via ionic interactions . This compound’s mechanism, if similar, would depend on its uncharacterized functional groups.

Research Limitations and Data Gaps

The absence of direct experimental data for this compound in the evidence restricts a rigorous comparison. For example:

  • Structural Overlays : uses 3D overlays to compare substrates like DHEAS (CID 12594) and taurocholic acid (CID 6675), but analogous modeling for this compound is unavailable.
  • Spectral Data : Guidelines in emphasize the need for NMR, MS, or crystallography to confirm compound identity, which is missing here.
  • Bioactivity Profiles: No IC50, EC50, or binding affinity data are cited, unlike for betulinic acid (CID 64971) or oscillatoxin derivatives .

Methodological Recommendations for Future Studies

Synthesis and Characterization : Follow protocols in and for compound synthesis, emphasizing purity (>95%) and spectral validation (e.g., ¹H/¹³C NMR).

Transport/Inhibition Assays : Use in vitro models from (e.g., bile acid transporter inhibition) to quantify activity.

Computational Modeling : Apply 3D alignment tools (as in ’s Figure 8) to compare this compound with betulin or oscillatoxin scaffolds.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.